![molecular formula C10H14O4 B11769572 (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-(Methoxycarbonyl)bicyclo[410]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexene and methoxycarbonyl chloride.
Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This is usually achieved through a Diels-Alder reaction or a similar cycloaddition reaction.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid: shares similarities with other bicyclic compounds like norbornane derivatives and bicyclo[2.2.1]heptane derivatives.
Norbornane Derivatives: These compounds have a similar bicyclic structure but may lack the methoxycarbonyl and carboxylic acid groups.
Bicyclo[2.2.1]heptane Derivatives: These compounds have a different ring structure but can undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties. The presence of both methoxycarbonyl and carboxylic acid groups allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(3R,4R)-4-methoxycarbonylbicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-14-10(13)8-4-6-2-5(6)3-7(8)9(11)12/h5-8H,2-4H2,1H3,(H,11,12)/t5?,6?,7-,8-/m1/s1 |
Clé InChI |
RXZSSYSIFDFUFX-DWYQZRHDSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC2CC2C[C@H]1C(=O)O |
SMILES canonique |
COC(=O)C1CC2CC2CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


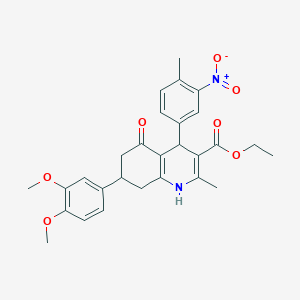
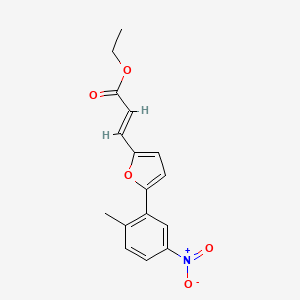
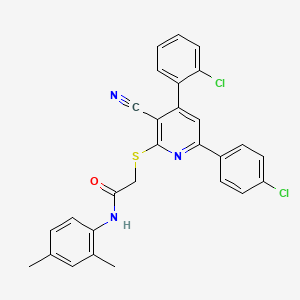
![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)
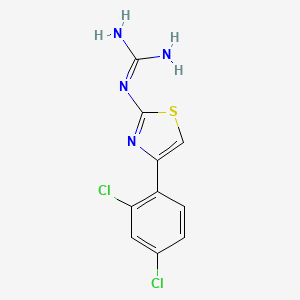
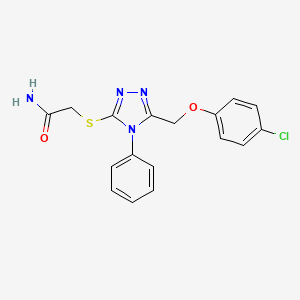
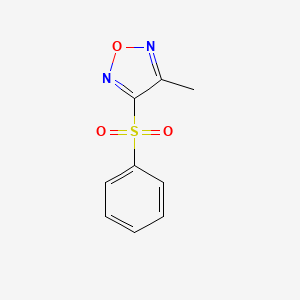
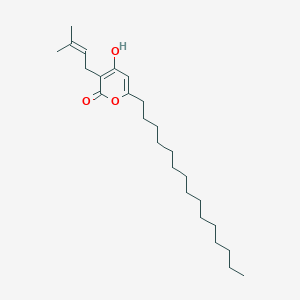
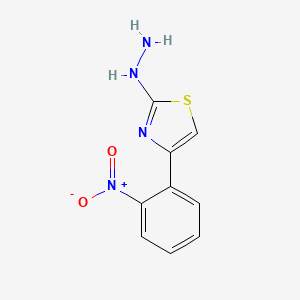
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)


![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)
